(1-Methyl-1H-1,2,3-triazol-5-yl)methanol
Overview
Description
“(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” is an organic compound with the CAS Number: 77177-12-9 . It has a molecular weight of 113.12 . The compound is typically stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material, (S)-(-) ethyl lactate, underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 . This indicates the presence of a methyl group attached to the 1H-1,2,3-triazol-5-yl moiety and a methanol group .
Physical And Chemical Properties Analysis
“this compound” is an oil-like substance that is stored at room temperature . It has a molecular weight of 113.12 .
Scientific Research Applications
Anticancer Activity
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol and its derivatives have been explored for their potential anticancer activities. Notably, aziridine-1,2,3-triazole hybrid derivatives, synthesized from these compounds, have shown significant efficacy against human leukemia and hepatoma cells (Dong, Wu, & Gao, 2017). This highlights the compound's potential as a basis for developing new anticancer agents.
Catalysis and Organic Synthesis
The compound has also been utilized in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. A study revealed the synthesis of a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure, which proved efficient under various conditions, including in water and neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009). Such applications demonstrate the compound's versatility in synthetic chemistry.
Corrosion Inhibition
Another significant application is in the field of corrosion science. Derivatives of 1-Methyl-1H-1,2,3-triazol-5-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic media. Research indicates that these compounds exhibit strong interaction with steel surfaces, leading to effective corrosion protection(Ma, Qi, He, Tang, & Lu, 2017). This suggests their potential use in industrial settings where corrosion resistance is crucial.
Photophysical Properties
Furthermore, the photophysical properties of certain derivatives have been explored. For instance, studies on chloroquinoline based chalcones containing 1,2,3-triazole moiety, synthesized from such compounds, have shown unique absorbance and fluorescence spectra in methanol (Singh, Sindhu, & Khurana, 2015). These findings open avenues for their application in photophysical and photochemical research.
Molecular Structure Analysis
Additionally, the molecular structures of various derivatives have been characterized using techniques like X-ray diffraction and NMR spectroscopy. This structural analysis is crucial for understanding the compound's chemical properties and potential applications in various fields (Dong, Huo, 2009).
Safety and Hazards
Future Directions
The future directions for “(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” and similar compounds could involve further exploration of their potential as enzyme inhibitors . The development of new series of triazole derivatives as good inhibitors against enzymes like carbonic anhydrase-II has been suggested .
Mechanism of Action
Target of Action
It’s known that triazole derivatives can bind to various receptors and enzymes .
Mode of Action
It’s known that triazole derivatives can interact with their targets and cause changes . For instance, the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical pathways . For example, some triazole-pyrimidine-based compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
It’s known that triazole derivatives can have various pharmacokinetic properties . For instance, some triazole derivatives have been observed to have good bioavailability .
Result of Action
It’s known that triazole derivatives can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of various chemical compounds .
properties
IUPAC Name |
(3-methyltriazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDJWMWMVUIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505832 | |
Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77177-12-9 | |
Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-1,2,3-triazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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